Docosanedioic acid, 7,16-dihydroxy-
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Overview
Description
Docosanedioic acid, 7,16-dihydroxy- is a dicarboxylic acid with the molecular formula C22H42O6. This compound is characterized by the presence of two hydroxyl groups located at the 7th and 16th positions of the docosanedioic acid chain. It is a white solid that is insoluble in water and has various applications in organic chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosanedioic acid, 7,16-dihydroxy- can be synthesized through several methods. One common method involves the Wolff-Kishner reduction of 7,16-diketodocosanedioic acid. This intermediate is formed by the reaction of the half-ester acid chloride of adipic acid with the αω-cadmium derivative of decane. The reduction is carried out using hydrazine hydrate and potassium hydroxide in the presence of triethanolamine .
Another method involves the desulfurization of 2,5-bis(ω-carboyoctyl)thiophene using Raney nickel to yield docosanedioic acid, which can then be hydroxylated at the 7th and 16th positions .
Industrial Production Methods
Industrial production of docosanedioic acid, 7,16-dihydroxy- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Docosanedioic acid, 7,16-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: 7,16-diketodocosanedioic acid or 7,16-dicarboxydocosanedioic acid.
Reduction: 7,16-dihydroxydocosane or 7,16-dihydroxy-1,22-docosanediol.
Substitution: 7,16-dihalo-docosanedioic acid or 7,16-diamino-docosanedioic acid.
Scientific Research Applications
Docosanedioic acid, 7,16-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of docosanedioic acid, 7,16-dihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 7th and 16th positions allow it to form hydrogen bonds with biological molecules, influencing their structure and function. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Docosanedioic acid: Lacks the hydroxyl groups at the 7th and 16th positions.
Eicosanedicarboxylic acid: Has a shorter carbon chain with 20 carbon atoms.
Sebacic acid: A dicarboxylic acid with 10 carbon atoms.
Uniqueness
The hydroxyl groups also contribute to its antioxidant properties, making it valuable in biological and medical research .
Properties
CAS No. |
134507-61-2 |
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Molecular Formula |
C22H42O6 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
7,16-dihydroxydocosanedioic acid |
InChI |
InChI=1S/C22H42O6/c23-19(15-9-5-11-17-21(25)26)13-7-3-1-2-4-8-14-20(24)16-10-6-12-18-22(27)28/h19-20,23-24H,1-18H2,(H,25,26)(H,27,28) |
InChI Key |
RIRFCYLVFBINDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CCCCCC(=O)O)O)CCCC(CCCCCC(=O)O)O |
Origin of Product |
United States |
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